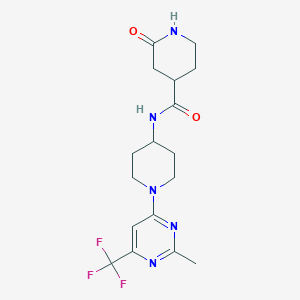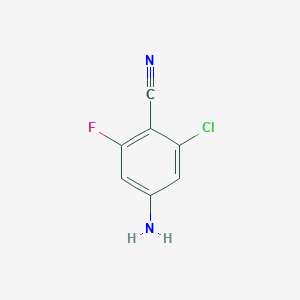
4-Amino-2-chloro-6-fluorobenzonitrile
概要
説明
4-Amino-2-chloro-6-fluorobenzonitrile is an organic compound with the molecular formula C7H4ClFN2 It is a derivative of benzonitrile, characterized by the presence of amino, chloro, and fluoro substituents on the benzene ring
作用機序
Target of Action
Similar compounds like 2-amino-6-fluorobenzonitrile have been used in the synthesis of quinazolines , which are known to have various biological targets, including kinases in cancer cells .
Mode of Action
Based on its structural similarity to 2-amino-6-fluorobenzonitrile, it may interact with its targets through the formation of quinazoline derivatives .
Biochemical Pathways
Quinazoline derivatives, which could potentially be synthesized from this compound, are known to interfere with various biochemical pathways, particularly those involved in cell proliferation and survival .
Result of Action
If it behaves similarly to other quinazoline derivatives, it could potentially inhibit the activity of certain kinases, leading to the suppression of cell proliferation and survival .
準備方法
Synthetic Routes and Reaction Conditions
4-Amino-2-chloro-6-fluorobenzonitrile can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution reaction of 2-chloro-6-fluorobenzonitrile with ammonia or an amine source under controlled conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like potassium carbonate (K2CO3) to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the desired product.
化学反応の分析
Types of Reactions
4-Amino-2-chloro-6-fluorobenzonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar aprotic solvents like DMF.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzonitriles.
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of primary amines.
科学的研究の応用
4-Amino-2-chloro-6-fluorobenzonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It may be employed in the study of biological pathways and mechanisms, particularly those involving enzyme inhibition or receptor binding.
Industrial Applications: The compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.
類似化合物との比較
Similar Compounds
2-Amino-6-fluorobenzonitrile: Lacks the chloro substituent, which may affect its reactivity and binding properties.
4-Amino-2-chlorobenzonitrile: Lacks the fluoro substituent, which may influence its electronic properties and reactivity.
4-Amino-6-fluorobenzonitrile: Lacks the chloro substituent, potentially altering its chemical behavior.
Uniqueness
4-Amino-2-chloro-6-fluorobenzonitrile is unique due to the combination of amino, chloro, and fluoro substituents on the benzene ring. This specific arrangement of substituents can significantly influence its chemical reactivity, binding affinity, and overall properties, making it a valuable compound for various applications in research and industry.
特性
IUPAC Name |
4-amino-2-chloro-6-fluorobenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFN2/c8-6-1-4(11)2-7(9)5(6)3-10/h1-2H,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFGUYMHEJVAZEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C#N)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(1S)-1-[(2S)-1-methylpyrrolidin-2-yl]ethanol](/img/structure/B2944461.png)
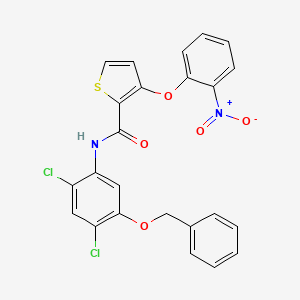
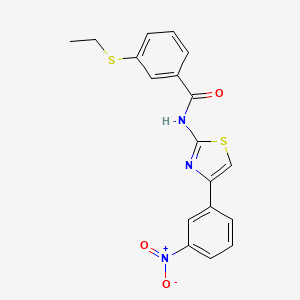
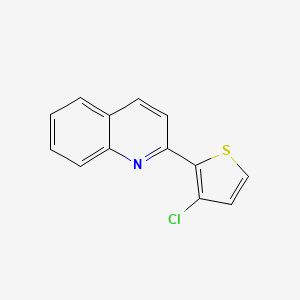
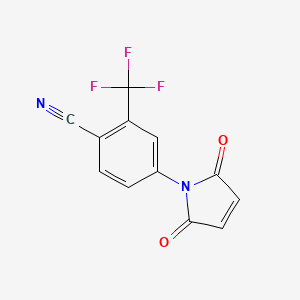
![2,4-dichloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2944472.png)
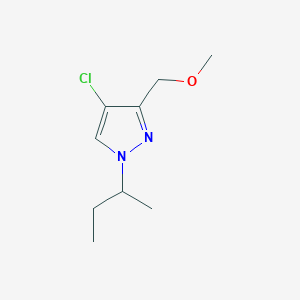
![(2Z)-2-[(2-chlorophenyl)methylidene]-6-hydroxy-4-methyl-2,3-dihydro-1-benzofuran-3-one](/img/structure/B2944477.png)
![N'-(6-chloro-1,3-benzothiazol-2-yl)-4-[(3-methylpiperidin-1-yl)sulfonyl]benzohydrazide](/img/structure/B2944478.png)
![5-chloro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B2944479.png)
![3-(4-fluorophenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2944480.png)
![Methyl 3-[(4-ethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2944481.png)
![N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide](/img/structure/B2944482.png)
